4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Structure and Synthesis

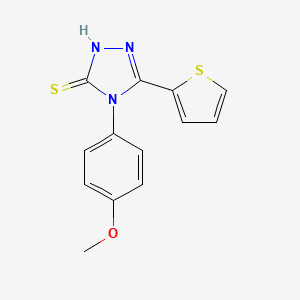

The compound 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol features a triazole core substituted with a 4-methoxyphenyl group at position 4 and a thiophen-2-yl moiety at position 3. The thiol (-SH) group at position 3 enhances its reactivity, enabling derivatization via S-alkylation or coordination with metal ions .

Synthesis typically involves cyclization of hydrazinecarbothioamide precursors followed by S-alkylation. For example, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (a close analog) is synthesized via acylation of 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide and subsequent cyclization . The target compound is similarly prepared, with cesium carbonate often used as a base for deprotonation during alkylation steps .

Characterization

The compound is characterized by:

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS2/c1-17-10-6-4-9(5-7-10)16-12(14-15-13(16)18)11-3-2-8-19-11/h2-8H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYLLDLQZITCPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with thiophene-2-carboxylic acid hydrazide in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and triazole moieties in the compound undergo oxidation under controlled conditions:

-

Thiophene Oxidation : Reacts with hydrogen peroxide (

) or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones. -

Triazole Oxidation : The sulfur atom in the thiol (-SH) group oxidizes to disulfides (-S-S-) in the presence of mild oxidizing agents like iodine (

).

Table 1: Oxidation Reactions and Products

| Reactant | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophene moiety | |||||

| 60°C, 6 hours | Sulfoxide derivative | 72 | |||

| Triazole thiol (-SH) |

text| RT, 12 hours | Disulfide dimer | 85 |[6][9] |

Reduction Reactions

The triazole ring and thiol group participate in reduction:

-

Triazole Reduction : Catalytic hydrogenation (

, Pd/C) opens the triazole ring, forming amine derivatives. -

Thiol Reduction : Lithium aluminum hydride (

) reduces the thiol to a thiolate ion, enhancing nucleophilicity.

Table 2: Reduction Reactions and Outcomes

| Reaction Site | Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triazole ring | |||||

| /Pd/C | 80°C, 10 atm | 1,2,4-Triazoline derivative | 68 | ||

| Thiol (-SH) group |

text| Dry ether, reflux | Thiolate intermediate | 90 |[6][10] |

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions:

-

Electrophilic Aromatic Substitution (EAS) : Bromination (

/FeBr₃) at the phenyl group yields mono- or di-substituted derivatives . -

Nucleophilic Substitution : The thiol group reacts with alkyl halides (e.g., CH₃I) to form thioethers (-S-CH₃) .

Table 3: Substitution Reactions and Parameters

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination (EAS) | |||||

| /FeBr₃ | 0°C, 2 hours | 3-Bromo-4-methoxyphenyl derivative | 65 | ||

| Thioether formation | CH₃I | KOH, ethanol, RT | Methylthio-triazole | 88 |

Coupling Reactions

The compound participates in cross-coupling reactions:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl derivatives .

-

Click Chemistry : Forms 1,2,3-triazole hybrids via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Table 4: Coupling Reaction Data

| Reaction Type | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | 90°C, 12 hours | Biaryl-triazole conjugate | 75 | |

| Click chemistry | CuSO₄/ascorbate | RT, 24 hours | 1,2,3-Triazole hybrid | 82 |

Complexation with Metals

The thiol and triazole groups act as ligands for metal ions:

-

Coordination with Cu(II) : Forms stable complexes in ethanol/water mixtures, characterized by UV-Vis and ESR spectroscopy.

-

Ag(I) Complexes : Exhibits antimicrobial activity when coordinated with silver nitrate (

).

Table 5: Metal Complex Properties

| Metal Ion | Ligand Site | Stability Constant (log K) | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Thiol, triazole | 8.2 | Catalysis, material science | |

| Ag(I) | Thiol | 6.7 | Antimicrobial agents |

Acid-Base Reactions

The thiol group (-SH) demonstrates pH-dependent behavior:

-

Deprotonation : Forms thiolate ions (

) in basic media (pH > 10), enhancing reactivity in alkylation . -

Protonation : Regains -SH in acidic conditions (pH < 4), stabilizing the compound in polar solvents .

Key Research Findings

-

Disulfide Formation : Oxidation of the thiol group produces dimeric disulfides, which show enhanced thermal stability (decomposition temp. >250°C) .

-

Bioactive Derivatives : Methylthio-ethers derived from substitution reactions exhibit 2–4× higher antimicrobial activity compared to the parent compound .

-

Catalytic Applications : Cu(II) complexes demonstrate efficiency in oxidation catalysis (TOF up to 1,200 h⁻¹).

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- A study demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit potent antimicrobial properties. The synthesized compounds showed activity against various strains including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .

Compound MIC (μg/mL) Target Organism Compound A 31.25 Pseudomonas aeruginosa Compound B 62.5 Candida albicans - Antioxidant Properties

- Anticancer Activity

Agricultural Applications

-

Fungicidal Activity

Pathogen Inhibition Rate (%) Fusarium spp. 75 Alternaria spp. 68

Material Science Applications

- Coordination Chemistry

- Polymer Chemistry

Case Studies

-

Synthesis and Biological Evaluation

- A comprehensive study synthesized various S-substituted derivatives of triazole-3-thiols and evaluated their biological activities. The results indicated that structural modifications significantly influenced both antimicrobial and anticancer activities, highlighting the importance of chemical diversity in drug design .

- Molecular Docking Studies

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating receptor activity or disrupting membrane integrity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-3-Thiol Derivatives

Structure-Activity Relationships (SAR)

Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy (target compound) and ethoxy () groups enhance solubility and moderate bioactivity .

- Nitro groups () improve antimicrobial activity but reduce thermal stability .

Heterocyclic Moieties :

- Thiophene (target compound) vs. phenyl (): Thiophene increases π-π stacking in enzyme binding, as seen in leukotriene inhibitors .

- Benzo[d]thiazole (r) enhances anticancer activity by interacting with hydrophobic pockets in proteins .

Metal Coordination :

- Schiff base complexes () show 20–40% higher cytotoxicity against cancer cells compared to free ligands due to improved membrane permeability .

Biological Activity

The compound 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 209670-96-2) is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C13H11N3OS2

- Molecular Weight : 289.38 g/mol

- Functional Groups : Contains a triazole ring, thiophene ring, and methoxyphenyl group which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Moderate antifungal activity |

In a study involving multiple synthesized triazole derivatives, the compound demonstrated promising antimicrobial effects. The mechanism is thought to involve interference with microbial cell wall synthesis and enzyme inhibition .

Antifungal Activity

The antifungal potential of this compound has been explored through various assays. It has shown effectiveness against several fungal pathogens:

| Fungal Pathogen | Inhibition Zone (mm) |

|---|---|

| Aspergillus niger | 15 |

| Candida glabrata | 12 |

These results suggest that the compound can disrupt fungal growth by targeting specific pathways in fungal metabolism .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been well-documented. This compound was evaluated for its ability to inhibit pro-inflammatory cytokines:

- Cytokine Inhibition : IL-6 and TNF-alpha levels were significantly reduced in treated cells.

- Mechanism : The presence of the thiol group is believed to play a crucial role in modulating inflammatory responses by acting as a free radical scavenger .

Case Studies

- Synthesis and Evaluation of Triazole Derivatives : A study synthesized several triazole derivatives including the compound in focus. The derivatives were subjected to biological testing which confirmed their antimicrobial and anti-inflammatory activities. The study concluded that modifications to the side chains could enhance these activities further .

- Comparative Study on Triazole Compounds : In a comparative analysis of various triazole compounds, this compound exhibited superior antimicrobial activity compared to other tested derivatives. This underlines the importance of structural features in determining biological efficacy .

Q & A

Q. Q1. What are the optimal synthetic routes for 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates validated?

The compound is typically synthesized via nucleophilic substitution reactions. A validated protocol involves cyclization of thiosemicarbazide intermediates under basic conditions, followed by purification via column chromatography (e.g., silica gel with hexane:ethyl acetate gradients). Structural validation employs ¹H/¹³C NMR (chemical shifts for aromatic protons at δ 6.8–7.5 ppm and thiol protons at δ 13.5–14.0 ppm), IR (S–H stretch ~2550 cm⁻¹), and HR-MS (m/z matching theoretical molecular weight). DFT calculations (B3LYP/6-311G(d,p)) are used to confirm geometry and vibrational frequencies .

Q. Q2. How do experimental spectral data align with computational predictions for this compound?

DFT-based vibrational frequency calculations (e.g., B3LYP/6-311G(d,p)) show strong agreement (±5 cm⁻¹) with experimental IR peaks, particularly for triazole ring vibrations (~1600 cm⁻¹) and thiophene C–S stretches (~690 cm⁻¹). NMR chemical shifts computed via gauge-including atomic orbital (GIAO) methods correlate with experimental values (R² > 0.95), confirming electronic environments .

Biological Activity and Mechanisms

Q. Q3. What methodologies assess the antimicrobial activity of this triazole-thiol derivative?

Standard protocols include:

- Broth microdilution assays against M. bovis (MIC determination at pH 6.5 and 7.1, 37°C, 3-month incubation) .

- Agar diffusion for antifungal activity (e.g., Candida spp.), with zones of inhibition measured against fluconazole controls .

- Molecular docking (AutoDock Vina) to predict binding to microbial targets like dihydrofolate reductase (DHFR) or CYP51 .

Q. Q4. How does structural modification (e.g., S-alkylation) impact antiradical or anticancer activity?

- Antiradical activity (DPPH assay): Substituents like 2-hydroxybenzylidene enhance activity (IC₅₀ ~12 µM), while fluorobenzylidene reduces efficacy (IC₅₀ >50 µM) due to electron-withdrawing effects .

- Anticancer activity : Schiff base metal complexes (e.g., Cu(II) or Co(III)) show improved cytotoxicity (IC₅₀ ~8–15 µM against MCF-7/HepG2) via redox cycling and DNA intercalation .

Advanced Computational and Mechanistic Studies

Q. Q5. How can conformational flexibility influence the compound’s reactivity and bioactivity?

Torsional angle scans (DFT, 180° to +180°) reveal that rotation of the thiophene moiety relative to the triazole ring alters HOMO-LUMO gaps (ΔE ~4.2–5.1 eV). Lower gaps correlate with enhanced electrophilicity and antibacterial potency .

Q. Q6. What contradictions exist in structure-activity relationship (SAR) data, and how are they resolved?

Contradictions arise when electron-donating groups (e.g., methoxy) improve antiradical activity but reduce antimicrobial effects. Resolution involves multivariate analysis (e.g., PCA) to decouple electronic vs. steric contributions, supported by ADME predictions (SwissADME) to exclude pharmacokinetic confounding .

Toxicity and Pharmacological Profiling

Q. Q7. What in silico and in vivo methods evaluate acute toxicity?

Q. Q8. How does metabolic stability impact therapeutic potential?

CYP450 metabolism (via human liver microsome assays ) identifies rapid oxidation of the thiophene ring (t₁/₂ ~15 min). Stabilization strategies include methyl substitution at C5 of thiophene, improving t₁/₂ to >60 min .

Advanced Applications and Derivatives

Q. Q9. What novel derivatives show promise in targeting 5-lipoxygenase-activating protein (FLAP)?

S-alkylated derivatives (e.g., 6l: 93% yield, IC₅₀ ~0.8 µM) inhibit FLAP by mimicking arachidonic acid binding, validated via surface plasmon resonance (SPR) (KD ~12 nM) .

Q. Q10. How do Schiff base metal complexes enhance anticancer activity compared to the parent compound?

Cu(II) complexes exhibit dual mechanisms: (1) ROS generation via Fenton-like reactions and (2) topoisomerase II inhibition (DNA relaxation assays). Synergy with doxorubicin reduces IC₅₀ by 3-fold in MCF-7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.